8-Methylquinazoline

Overview

Description

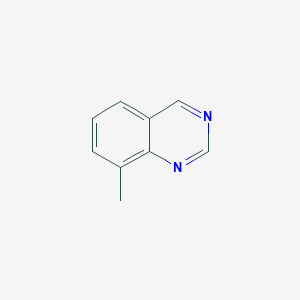

8-Methylquinazoline is a quinazoline derivative characterized by a methyl group substitution at the 8-position of the bicyclic quinazoline scaffold. Quinazolines are nitrogen-containing heterocycles with a benzene ring fused to a pyrimidine ring, and their derivatives are renowned for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Cyclocondensation of Substituted 2-Aminobenzamides

This method leverages substituted 2-aminobenzamide precursors to construct the quinazoline ring, with the methyl group introduced via the starting material. For example, 2-amino-3-methylphenyl methanol undergoes cyclization with cyclopropyl carbonitrile in the presence of a ruthenium catalyst to yield 2-cyclopropyl-8-methylquinazoline.

- Catalyst: Ru(II) pincer complex (1 mol%)

- Solvent: tert-Amyl alcohol or 1,4-dioxane

- Temperature: 130°C

- Reaction Time: 2 hours

- Yield: 45–66%

- Combine (2-amino-3-methylphenyl) methanol (0.375 mmol), cyclopropyl carbonitrile (0.25 mmol), Ru catalyst (1 mol%), and sodium ethoxide (0.3 equiv) in tert-amyl alcohol.

- Stir at 130°C for 2 hours under air.

- Purify via thin-layer chromatography to isolate 8-methylquinazoline derivatives.

Cyclization of o-Anthranilic Acid Derivatives

Substituted o-anthranilic acids serve as precursors for quinazoline synthesis. For this compound, 3-methylanthranilic acid is cyclized with reagents like POCl₃ or (Boc)₂O to form the quinazoline core.

- React 3-methylanthranilic acid (5 mmol) with POCl₃ (2.2 mL) in anhydrous methanol.

- Stir at reflux for 4 hours.

- Isolate the product via filtration and washing (yield: 70–85%).

DMAP-Catalyzed One-Pot Synthesis

A metal-free approach using 4-dimethylaminopyridine (DMAP) facilitates the synthesis of quinazoline-2,4-diones, which can be modified to this compound. This method employs 2-aminobenzamides with methyl substituents and (Boc)₂O under microwave conditions.

- Catalyst: DMAP (0.1 equiv)

- Solvent: Acetonitrile

- Temperature: 150°C (microwave irradiation)

- Reaction Time: 30 minutes

- Yield: Up to 90% for N-alkylated derivatives

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Key Challenges and Optimizations

- Regioselectivity : Positioning the methyl group at the 8-position requires precise control of starting material substitution.

- Catalyst Efficiency : Ru(II) catalysts improve reaction rates but may require inert conditions.

- Deprotection Steps : Methods using PMB (para-methoxybenzyl) groups necessitate CAN-mediated deprotection.

Chemical Reactions Analysis

Types of Reactions

8-Methylquinazoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various functionalized quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides and amines are commonly employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Antimicrobial Activity

8-Methylquinazoline derivatives, particularly 8-methyl-quinazoline-2,4-dione, have shown promising antimicrobial properties. These compounds have been effective against various bacterial strains, including those resistant to traditional antibiotics. For instance:

- Mechanism of Action : The compound acts by inhibiting bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. Specifically, it has been reported to overcome quinolone resistance mutations in Bacillus anthracis topoisomerase IV, demonstrating higher potency compared to conventional quinolones like ciprofloxacin .

- Case Study : In laboratory assays, 8-methyl-quinazoline-2,4-dione exhibited significant inhibition of DNA religation by topoisomerase IV, effectively forming stable ternary complexes that prevent bacterial growth .

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. These compounds have demonstrated effectiveness against various cancer cell lines through multiple mechanisms:

- Metal Chelation : Similar to other quinazoline derivatives, this compound can chelate metal ions like copper and zinc, which are often elevated in cancerous tissues. This chelation disrupts metal-dependent processes essential for tumor growth and metastasis .

- Case Studies :

- Cytotoxicity : Research indicates that metal complexes formed with this compound derivatives exhibit significant cytotoxicity against human cancer cells such as HepG2 and A549 .

- In Vivo Studies : Animal models treated with derivatives like 1-cyclopropyl-6,7-difluoro-8-methyl-quinazoline-2,4-dione showed marked reductions in tumor size compared to controls.

Neuroprotective Effects

The neuroprotective properties of this compound derivatives are linked to their ability to restore metal ion balance in the brain:

- Mechanism : By chelating excess iron and copper ions, these compounds can mitigate oxidative stress and neuroinflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Research Findings : Novel multifunctional drugs synthesized from this compound have shown promise in preclinical trials for improving cognitive functions in neurodegenerative models .

Synthesis and Derivatives

The synthesis of this compound and its derivatives is a focus of ongoing research aimed at enhancing their pharmacological profiles:

- Synthetic Methods : Recent advancements in organic synthesis have improved the yield and efficiency of producing various quinazoline derivatives with tailored biological activities .

- Diverse Applications : The structural versatility of quinazolines allows for modifications that enhance their efficacy against specific targets in microbial and cancer therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 8-Methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways related to cancer . The binding of these compounds to the active site of the enzyme can block its activity, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Quinazoline derivatives exhibit varied biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 8-methylquinazoline with structurally related analogs:

Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., methyl) : Enhance stability and lipophilicity. For example, this compound-2,4-dione’s methyl group may slow oxidative metabolism compared to halogenated analogs .

- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity, making these derivatives reactive intermediates in Suzuki or Ullmann couplings .

Biological Activity Trends :

- Dione derivatives : The 2,4-dione moiety (as in this compound-2,4-dione) is associated with CNS modulation, possibly due to structural mimicry of purines .

- Halogenated analogs : 4-Chloro-8-fluoro-7-methoxyquinazoline’s halogen atoms improve binding to ATP pockets in kinase targets, a feature exploited in anticancer drug design .

Synthetic Accessibility :

- Triazoloquinazolines (e.g., compounds 8a, 8b in ) are synthesized via nucleophilic substitution or cyclization, suggesting that this compound could be prepared using similar alkylation strategies .

- Bromo- and chloro-substituted quinazolines () are typically synthesized via halogenation of quinazoline precursors under acidic conditions .

Biological Activity

8-Methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Research has shown that derivatives of quinazoline, including this compound, can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. For instance, studies have demonstrated that certain quinazoline derivatives possess minimum inhibitory concentrations (MICs) that effectively reduce bacterial viability in vitro .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | MRSA |

| 8-Methoxy-2,4-dione | 16 | Escherichia coli |

| 8-Hydroxyquinoline | 4 | Staphylococcus aureus |

Anticancer Properties

The anticancer potential of this compound has also been explored. A study indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The structure-activity relationship analyses suggest that modifications to the methyl group or other substituents can enhance its efficacy against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with DNA gyrase, an essential enzyme for bacterial DNA replication. Research indicates that this compound can inhibit DNA cleavage activities in Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are known to influence its pharmacological effects:

- Lipophilicity : Increased lipophilicity has been correlated with enhanced antiviral activity.

- Substituent Effects : Electron-withdrawing groups on the anilide ring positively influence antimicrobial properties.

- Molecular Modifications : Alterations in the quinazoline structure can lead to significant changes in bioactivity.

Case Studies

- Antimicrobial Efficacy Against MRSA : A case study demonstrated that this compound derivatives could effectively reduce MRSA counts in vitro, showcasing their potential as topical treatments for skin infections caused by resistant strains .

- Anticancer Activity : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that specific structural modifications significantly improved anticancer potency, suggesting avenues for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methylquinazoline, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The synthesis of this compound typically involves cyclization of anthranilic acid derivatives or condensation reactions using aldehydes and amines. Key optimization parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., Lewis acids or iodine). Purity is assessed via HPLC or GC-MS, with yield improvements achieved through iterative adjustment of stoichiometry and reaction time .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Essential characterization includes:

- Spectroscopic Analysis : H/C NMR for functional group identification, IR for bond vibrations, and UV-Vis for electronic transitions.

- Chromatography : HPLC or TLC to verify purity (>95% by area normalization).

- Elemental Analysis : Confirm empirical formula (CHN) with <0.3% deviation.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What are the primary pharmacological applications of this compound in preclinical studies?

- Methodological Answer : this compound derivatives are explored as anti-inflammatory agents via COX-2 inhibition assays. Standard protocols include in vitro testing on macrophage cell lines (e.g., RAW 264.7) using ELISA to measure cytokine suppression (e.g., TNF-α, IL-6). Dose-response curves (IC values) and selectivity indices against COX-1 are critical for validating therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature).

- Metabolite Profiling : Use LC-MS to identify degradation products affecting bioactivity.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding affinities across isoforms .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : A robust SAR study requires:

- Systematic Substituent Variation : Introduce methyl, halogen, or nitro groups at positions 2, 4, or 6.

- High-Throughput Screening : Use 96-well plates for parallel bioactivity testing.

- Multivariate Analysis : Apply PCA or QSAR models to correlate substituent effects with activity trends .

Q. How can researchers address low solubility of this compound in aqueous systems for in vivo studies?

- Methodological Answer : Solubility enhancement strategies include:

- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters).

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size <200 nm).

- Co-Solvent Systems : Use PEG-400 or cyclodextrins for phase solubility studies .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) to calculate LD values. Include confidence intervals and ANOVA for inter-group comparisons. Address outliers using Grubbs’ test and report effect sizes (e.g., Cohen’s d) .

Q. How should researchers document experimental protocols to ensure reproducibility in quinazoline synthesis?

- Methodological Answer : Provide step-by-step procedures in the main text, including:

- Reagent Batches : Catalog numbers and purity grades.

- Instrument Calibration : NMR shim settings, HPLC column specifications.

- Supplementary Data : Raw spectra, chromatograms, and crystallographic CIF files .

Q. Emerging Research Directions

Q. What computational tools are effective for predicting the metabolic stability of this compound derivatives?

- Methodological Answer : Use in silico ADMET platforms (e.g., SwissADME, pkCSM) to predict CYP450 metabolism and plasma protein binding. Validate predictions with microsomal stability assays (e.g., human liver microsomes) .

Q. How can cryo-EM or molecular dynamics simulations enhance mechanistic studies of this compound-target interactions?

- Methodological Answer : Cryo-EM resolves binding conformations at near-atomic resolution, while MD simulations (e.g., GROMACS) model ligand-receptor dynamics over µs timescales. Combine with mutagenesis (e.g., Ala-scanning) to validate critical residues .

Properties

IUPAC Name |

8-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKASWOGQJXWOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617818 | |

| Record name | 8-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-03-1 | |

| Record name | 8-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.